4-(2-(((4-Methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(((4-Methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C24H20BrN3O5 and a molecular weight of 510.348 g/mol . This compound is notable for its unique structure, which includes a bromobenzoate moiety and a methoxybenzoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(2-(((4-Methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Amidation: The 4-methoxybenzoyl chloride is then reacted with hydrazine to form 4-methoxybenzoyl hydrazide.
Acetylation: The hydrazide is acetylated using acetic anhydride to form the acetylated intermediate.
Coupling with Bromobenzoate: Finally, the acetylated intermediate is coupled with 2-bromobenzoic acid under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
4-(2-(((4-Methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4-(2-(((4-Methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(2-(((4-Methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(2-(((4-Methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:
4-(2-(((4-Methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate: This compound has a similar structure but with a different position of the bromine atom, leading to variations in reactivity and biological activity.
4-(2-(((4-Methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
769151-57-7 |
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Molecular Formula |
C24H20BrN3O5 |
Molecular Weight |
510.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C24H20BrN3O5/c1-32-18-12-8-17(9-13-18)23(30)26-15-22(29)28-27-14-16-6-10-19(11-7-16)33-24(31)20-4-2-3-5-21(20)25/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+ |
InChI Key |
LFQNWPZUMFYMQV-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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